molecular formula C12H5Cl3F3N3O B12916804 2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide CAS No. 87848-00-8

2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide

Cat. No.: B12916804
CAS No.: 87848-00-8
M. Wt: 370.5 g/mol
InChI Key: BMNFNYHXOGWRAS-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with three chlorine atoms at positions 2, 4, and 6, creating a highly electron-deficient aromatic system. The carboxamide group at position 5 is linked to a 3-(trifluoromethyl)phenyl moiety, introducing steric bulk and lipophilicity. Such structural attributes are critical in medicinal chemistry for modulating target binding, metabolic stability, and membrane permeability. The trifluoromethyl group enhances hydrophobic interactions and resistance to oxidative metabolism, while the trichloro substitution may facilitate halogen bonding with biological targets .

Properties

CAS No.

87848-00-8

Molecular Formula

C12H5Cl3F3N3O

Molecular Weight

370.5 g/mol

IUPAC Name

2,4,6-trichloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide

InChI

InChI=1S/C12H5Cl3F3N3O/c13-8-7(9(14)21-11(15)20-8)10(22)19-6-3-1-2-5(4-6)12(16,17)18/h1-4H,(H,19,22)

InChI Key

BMNFNYHXOGWRAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or acetonitrile to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce pyrimidine oxides .

Scientific Research Applications

Applications in Agriculture

1. Herbicide Development
The compound has been investigated for its potential as a herbicide. Its structure suggests it could inhibit specific enzymes involved in plant growth, making it effective against a range of weeds. Studies have shown that derivatives of pyrimidine compounds exhibit herbicidal activity by targeting the photosynthetic pathway in plants.

Case Study : A study conducted by researchers at the University of Agriculture demonstrated that formulations containing 2,4,6-trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide significantly reduced weed biomass in maize crops compared to untreated controls.

Parameter Control Group Treated Group
Weed Biomass (g/m²)15050
Crop Yield (kg/ha)20002500

Applications in Pharmaceuticals

2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.

Case Study : In vitro tests conducted at a pharmaceutical research lab revealed that the compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Applications in Material Science

3. Synthesis of Functional Materials
The compound is also utilized in the synthesis of advanced materials, particularly those with electronic properties. Its trifluoromethyl group enhances the electron-withdrawing capacity, making it suitable for creating conductive polymers.

Case Study : Researchers at a materials science institute developed a conductive polymer using this compound as a precursor. The resulting material exhibited improved conductivity and thermal stability compared to conventional polymers.

Material Type Conductivity (S/m) Thermal Stability (°C)
Conventional Polymer0.01150
Conductive Polymer0.1200

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Core

a. Chlorination Patterns

  • Target Compound: The 2,4,6-trichloro substitution creates a symmetrical, electron-deficient pyrimidine ring.
  • 4-Amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-ethyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide (Opanixil, CAS 152939-42-9): Replaces chlorine atoms with an amino group (position 4) and an imidazolidinone substituent (position 2). This increases hydrogen-bonding capacity but reduces electrophilicity, likely altering target selectivity compared to the trichloro analog .
  • 2-((2-Chlorophenyl)(phenyl)amino)-N-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide (CAS 848354-66-5): Retains a single chlorine at position 2 but introduces a hydroxyamino side chain. This modification may enhance solubility but reduce lipophilicity, impacting bioavailability .

b. Heterocyclic Variations

  • N-[(4-{[cyclohexyl(ethyl)amino]methyl}phenyl)methyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide (PDB Ligand 9D6): Replaces the pyrimidine ring with a thieno[2,3-d]pyrimidine system.

Amide Side Chain Modifications

a. Trifluoromethylphenyl vs. Cyclic Substituents

  • Target Compound : The 3-(trifluoromethyl)phenyl group provides steric bulk and strong hydrophobic interactions, favoring membrane penetration and target binding in lipid-rich environments.
  • 2-[[2,5-Bis(chloranyl)phenyl]methylamino]-4-(cyclopentylamino)-N-[3-(2-oxidanylidene-1,3-oxazolidin-3-yl)propyl]pyrimidine-5-carboxamide: Features a bis-chlorophenyl group and a cyclopentylamino substituent. The extended polar side chain with an oxazolidinone ring improves aqueous solubility but may limit blood-brain barrier penetration .

b. Alkyl vs. Aromatic Groups

  • 7-(4-Fluorophenyl)-2-phenyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-5-carboxamide (V031-1672) : Replaces the trifluoromethylphenyl group with a dipropylamide and fluorophenyl moiety. The alkyl chains reduce aromatic interactions but enhance metabolic stability through steric shielding .

Biological Activity

2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide (CAS Number: 87848-00-8) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₁₂H₅Cl₃F₃N₃O
  • Molecular Weight : 370.54 g/mol
  • LogP : 5.09 (indicating lipophilicity)
  • Boiling Point : Not available
  • Melting Point : Not available

These properties suggest that the compound is a relatively large and hydrophobic molecule, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,6-trichloropyrimidine derivatives with various amines and carboxylic acids under controlled conditions. The process has been optimized for yield and purity through various chemical methodologies .

Antimicrobial Activity

Research has indicated that compounds containing pyrimidine rings exhibit notable antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated significant activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has also shown potential anticancer activity. In vitro studies have been conducted using various cancer cell lines to evaluate its cytotoxic effects. The following table summarizes the findings:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)3.2
A549 (lung cancer)4.5

The structure-activity relationship (SAR) analysis indicated that the presence of the trifluoromethyl group significantly enhances the compound's potency against these cell lines .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes related to cell proliferation and survival. Specifically, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrimidine derivatives including our compound against clinical isolates. The results showed that modifications in the aromatic ring significantly affected antibacterial potency.
  • Case Study on Anticancer Properties :
    Research conducted at a leading cancer research institute demonstrated that treatment with this compound led to reduced viability in breast cancer cells through apoptosis induction pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyrimidine-5-carboxylic acid derivative with a substituted aniline. Key steps include:

  • Chlorination : Introduce chlorine atoms at the 2,4,6-positions of the pyrimidine ring using phosphorus oxychloride (POCl₃) under reflux .
  • Amide Coupling : Use carbodiimide crosslinkers (e.g., EDC·HCl) with HOBt as an activator to couple the trichloropyrimidine-5-carboxylic acid with 3-(trifluoromethyl)aniline. Triethylamine is often added to neutralize HCl byproducts .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to improve yields. Monitor reaction progress via TLC or LC-MS. Computational tools like quantum chemical calculations can predict optimal conditions by modeling transition states .

Basic: How can researchers characterize the electronic and steric effects of the trifluoromethylphenyl group on the compound’s reactivity?

  • Spectroscopic Analysis : Use 19F^{19}\text{F} NMR to assess electronic effects, as fluorine chemical shifts are sensitive to electron density changes. Compare with analogs lacking the CF₃ group .
  • X-ray Crystallography : Resolve the crystal structure to quantify steric hindrance from the phenyl group. Measure dihedral angles between the pyrimidine and phenyl rings .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .

Intermediate: What strategies are effective for resolving contradictions in reported biological activity data for this compound?

  • Meta-Analysis : Compare datasets across studies, noting differences in assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from variations in solvent (DMSO concentration) or protein binding .
  • Dose-Response Validation : Replicate experiments under standardized protocols. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
  • Structural Confirmation : Verify compound purity via HPLC and HRMS to rule out degradation products influencing activity .

Advanced: How can computational methods predict the compound’s behavior in catalytic systems or supramolecular assemblies?

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate reaction pathways, such as nucleophilic substitution at chlorinated pyrimidine sites. Calculate activation energies to identify kinetically favored products .
  • Molecular Dynamics (MD) : Model interactions with solvents or biomolecules (e.g., enzymes) to predict binding modes. Tools like GROMACS or AMBER can simulate conformational changes over time .
  • Machine Learning : Train models on existing datasets to predict solubility, stability, or toxicity. Feature selection should include descriptors like logP, polar surface area, and H-bond donors .

Advanced: What experimental and theoretical approaches address challenges in scaling up the synthesis while maintaining regioselectivity?

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer, reducing side reactions (e.g., over-chlorination). Monitor in-line via IR spectroscopy .
  • Catalyst Screening : Test Pd or Cu catalysts for selective C–N coupling. High-throughput experimentation (HTE) can rapidly identify optimal catalysts .
  • Process Simulation : Use Aspen Plus or similar software to model large-scale reactions, optimizing parameters like residence time and solvent recovery .

Intermediate: How does the compound’s stability under varying pH and temperature conditions impact its application in material science?

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH and analyze degradation products via LC-MS. Acidic conditions may hydrolyze the amide bond, while basic conditions could dechlorinate the pyrimidine .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess suitability for high-temperature applications (e.g., polymer additives) .
  • Surface Modification : Functionalize the trifluoromethylphenyl group onto silica nanoparticles and evaluate thermal stability using differential scanning calorimetry (DSC) .

Advanced: What mechanistic insights explain the compound’s selectivity in inhibiting specific enzymes or receptors?

  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding. Use SPR or ITC to measure binding affinities .
  • Mutagenesis : Engineer enzyme active sites (e.g., replacing key residues) to identify interactions with the trichloropyrimidine core. Compare wild-type vs. mutant IC₅₀ values .
  • Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution to visualize binding pockets and hydrogen-bonding networks .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane. The high chlorine content increases polarity, requiring higher EtOAc ratios .
  • Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystals. Monitor purity via melting point (compare with literature values, e.g., ~150–155°C) .
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolates (>98%) .

Intermediate: How can researchers mitigate toxicity concerns during in vivo studies?

  • Metabolic Profiling : Identify major metabolites using liver microsomes and LC-HRMS. The trifluoromethyl group may resist oxidation, but dechlorinated metabolites could be toxic .
  • Dosage Optimization : Conduct maximum tolerated dose (MTD) studies in rodent models. Adjust formulations (e.g., PEGylation) to improve pharmacokinetics .
  • Ecotoxicity Assessment : Use Daphnia magna or algal models to evaluate environmental impact, focusing on bioaccumulation potential from the chlorinated structure .

Advanced: What interdisciplinary approaches integrate this compound into functional materials (e.g., MOFs, sensors)?

  • Coordination Chemistry : Exploit the pyrimidine’s nitrogen atoms to coordinate metal ions (e.g., Cu²⁺) in metal-organic frameworks (MOFs). Characterize porosity via BET analysis .
  • Electrochemical Sensors : Functionalize gold electrodes with thiolated derivatives. Measure conductivity changes in response to analytes like heavy metals .
  • Photophysical Studies : Evaluate fluorescence quenching/enhancement in the presence of target molecules. The CF₃ group may influence electron-withdrawing effects .

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